2,2'-(1-Benzylpiperidine-4,4-diyl)diethanol
Overview
Description
2,2’-(1-Benzylpiperidine-4,4-diyl)diethanol is a chemical compound with the molecular formula C16H25NO2 It is characterized by the presence of a benzyl group attached to a piperidine ring, which is further connected to two ethanol groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(1-Benzylpiperidine-4,4-diyl)diethanol typically involves the reaction of 1-benzylpiperidine with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as a strong base like sodium hydroxide, to facilitate the opening of the ethylene oxide ring and its subsequent attachment to the piperidine ring.
Industrial Production Methods
In an industrial setting, the production of 2,2’-(1-Benzylpiperidine-4,4-diyl)diethanol may involve the use of large-scale reactors and continuous flow processes to ensure efficient and consistent production. The reaction conditions, including temperature, pressure, and catalyst concentration, are optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2,2’-(1-Benzylpiperidine-4,4-diyl)diethanol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups in the compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form secondary amines or other reduced derivatives.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
2,2’-(1-Benzylpiperidine-4,4-diyl)diethanol has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems and its interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2’-(1-Benzylpiperidine-4,4-diyl)diethanol involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The compound may exert its effects by binding to these targets and modulating their activity, leading to various physiological responses. The exact pathways and molecular targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-Benzylpiperidine: Lacks the ethanol groups and has different chemical properties.
2,2’-(1-Benzylpiperidine-4,4-diyl)diethanol derivatives: Compounds with similar structures but different functional groups attached to the piperidine ring.
Uniqueness
2,2’-(1-Benzylpiperidine-4,4-diyl)diethanol is unique due to the presence of both benzyl and ethanol groups, which confer specific chemical and biological properties
Properties
IUPAC Name |
2-[1-benzyl-4-(2-hydroxyethyl)piperidin-4-yl]ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO2/c18-12-8-16(9-13-19)6-10-17(11-7-16)14-15-4-2-1-3-5-15/h1-5,18-19H,6-14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKUVZEGONPYNPE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(CCO)CCO)CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00571109 | |
Record name | 2,2'-(1-Benzylpiperidine-4,4-diyl)di(ethan-1-ol) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00571109 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
160133-33-5 | |
Record name | 2,2'-(1-Benzylpiperidine-4,4-diyl)di(ethan-1-ol) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00571109 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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